molecular formula C14H12N2O3S B2468983 N-(3-cyanothiophen-2-yl)-2,5-dimethoxybenzamide CAS No. 955834-80-7

N-(3-cyanothiophen-2-yl)-2,5-dimethoxybenzamide

Cat. No.: B2468983
CAS No.: 955834-80-7
M. Wt: 288.32
InChI Key: RVYOJQLJCUCKGG-UHFFFAOYSA-N
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Description

“N-(3-cyanothiophen-2-yl)-2,5-dimethoxybenzamide” is a chemical compound that contains several functional groups, including a cyano group (-CN), a thiophene ring, a benzamide group, and methoxy groups (-OCH3). These functional groups suggest that this compound may have interesting chemical and biological properties .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through various methods such as N-acylation reactions . For instance, a compound with a similar structure, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid .

Scientific Research Applications

Antioxidant Properties in Emulsions

N-(3-cyanothiophen-2-yl)-2,5-dimethoxybenzamide and similar cyanothiophene-based compounds exhibit significant antioxidant properties, as demonstrated in a study involving olive oil-in-water emulsions. These compounds, notably SIM-53B, a related derivative, showed a predominant distribution in the interfacial region of the emulsions, which could imply potential applications in lipid protection in biomembranes or other lipid-based systems. The study highlights the role of emulsifier volume fraction in modulating the concentration of these compounds at the interface, suggesting their potential as additives for enhancing the oxidative stability of lipid-containing products (Losada-Barreiro et al., 2020).

Synthesis and Activity of Phenol Derivatives

Research into the synthesis of phenol derivatives from compounds such as 1,6-bis(dimethoxyphenyl)hexane-1,6-dione has led to the creation of molecules with significant antioxidant activities. These synthesized molecules, including derivatives of this compound, demonstrated powerful antioxidant profiles compared to standard compounds, indicating their potential in developing new therapeutic agents with antioxidant properties (Artunç et al., 2020).

Chemodivergent Annulations

The compound has been involved in studies exploring chemodivergent annulations via Rh(III)-catalyzed C-H activation, where sulfoxonium ylide acts as a carbene precursor. This research highlights the potential of this compound in facilitating diverse chemical reactions, leading to the creation of novel compounds with possible applications in pharmaceuticals and material sciences (Xu et al., 2018).

Organic Sensitizer for Solar Cells

In the field of renewable energy, derivatives of this compound have been investigated as organic sensitizers for solar cell applications. These compounds, such as JK-1 and JK-2, have shown high incident photon to current conversion efficiency, suggesting their utility in enhancing solar cell performance. The research underscores the compound's relevance in developing more efficient and sustainable solar energy technologies (Kim et al., 2006).

Future Directions

Given the wide range of biological activities exhibited by thiophene derivatives , this compound could be of interest in the development of new pharmaceuticals or other biologically active compounds. Future research could focus on synthesizing this compound and studying its properties and biological activity.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-2,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-18-10-3-4-12(19-2)11(7-10)13(17)16-14-9(8-15)5-6-20-14/h3-7H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYOJQLJCUCKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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